molecular formula C16H10ClN3O4S B5908290 3-chloro-N'-(5-hydroxy-2-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide

3-chloro-N'-(5-hydroxy-2-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide

Cat. No.: B5908290
M. Wt: 375.8 g/mol
InChI Key: PMDXOOCCJLMZQU-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-(5-hydroxy-2-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzothiophene family and is known to possess several interesting properties that make it suitable for use in scientific research.

Mechanism of Action

The exact mechanism of action of 3-chloro-N'-(5-hydroxy-2-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to exert its effects through the modulation of various biochemical pathways within cells.
Biochemical and Physiological Effects
Studies have shown that this compound can exert various biochemical and physiological effects. For example, it has been shown to possess antioxidant and anti-inflammatory properties, which make it suitable for use in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 3-chloro-N'-(5-hydroxy-2-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide in lab experiments has several advantages and limitations. One of the main advantages is its ability to modulate various biochemical pathways within cells, which makes it suitable for use in various fields such as medicinal chemistry and biochemistry. However, one of the main limitations is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the use of 3-chloro-N'-(5-hydroxy-2-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide in scientific research. One of the main directions is the development of novel synthetic methods that can simplify the synthesis process and make it more efficient. Another direction is the exploration of its potential applications in other fields such as materials science and nanotechnology. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-chloro-N'-(5-hydroxy-2-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 1-benzothiophene-2-carbohydrazide with 5-hydroxy-2-nitrobenzaldehyde in the presence of a chlorinating agent such as thionyl chloride. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

3-chloro-N'-(5-hydroxy-2-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to possess several interesting properties that make it suitable for use in various fields such as medicinal chemistry, materials science, and biochemistry.

Properties

IUPAC Name

3-chloro-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4S/c17-14-11-3-1-2-4-13(11)25-15(14)16(22)19-18-8-9-7-10(21)5-6-12(9)20(23)24/h1-8,21H,(H,19,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDXOOCCJLMZQU-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=C(C=CC(=C3)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=C(C=CC(=C3)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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